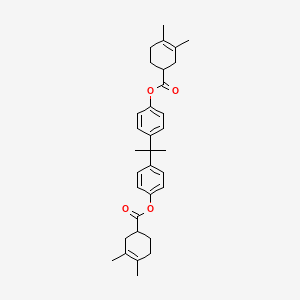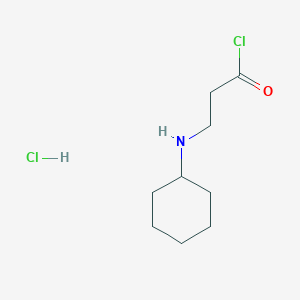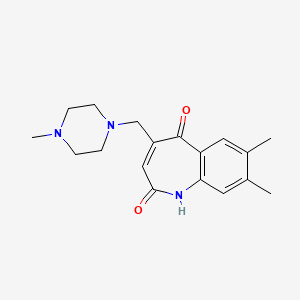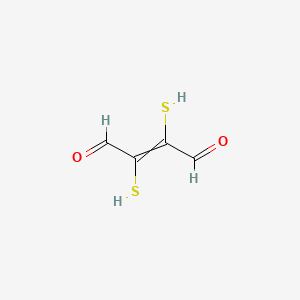
2,3-Bis(sulfanyl)but-2-enedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(sulfanyl)but-2-enedial is an organic compound with the molecular formula C4H4O2S2 It is characterized by the presence of two sulfanyl (thiol) groups attached to a butenedial backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(sulfanyl)but-2-enedial typically involves the reaction of but-2-enedial with thiol-containing reagents under controlled conditions. One common method is the reaction of but-2-enedial with hydrogen sulfide in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(sulfanyl)but-2-enedial can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol groups.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and thiols.
Substitution: Thioethers and thioesters.
Scientific Research Applications
2,3-Bis(sulfanyl)but-2-enedial has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology and as a reducing agent.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(sulfanyl)but-2-enedial involves its ability to interact with various molecular targets through its thiol groups. These interactions can lead to the formation of disulfide bonds with proteins and other biomolecules, affecting their function and activity. The compound can also act as a reducing agent, influencing redox reactions and cellular processes.
Comparison with Similar Compounds
Similar Compounds
But-2-enedial: A related compound without the sulfanyl groups.
2,3-Bis(sulfanyl)propane-1-sulfonic acid: Another thiol-containing compound with different structural features.
Properties
CAS No. |
66582-68-1 |
|---|---|
Molecular Formula |
C4H4O2S2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
2,3-bis(sulfanyl)but-2-enedial |
InChI |
InChI=1S/C4H4O2S2/c5-1-3(7)4(8)2-6/h1-2,7-8H |
InChI Key |
WNSRKFWECHYJFZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(=C(C=O)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


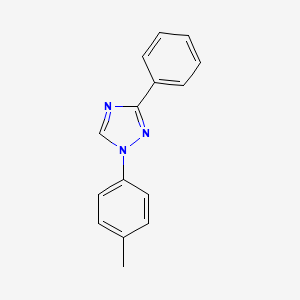
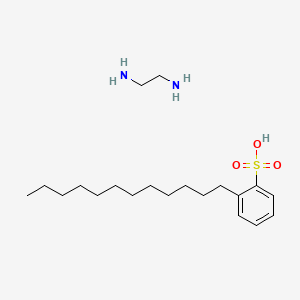
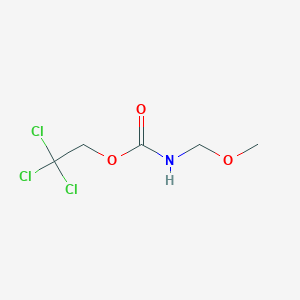
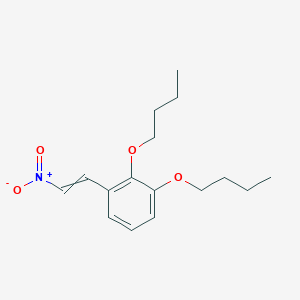
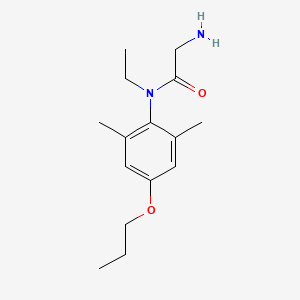

![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)

![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
